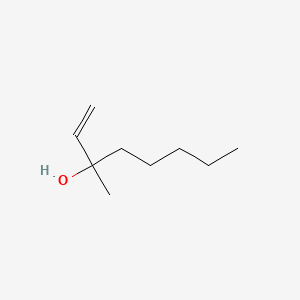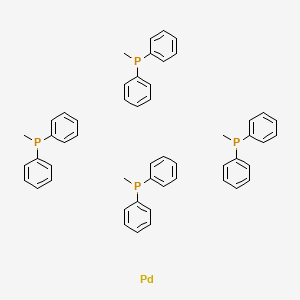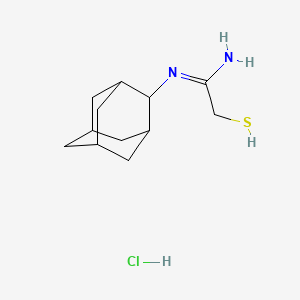
Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride is a chemical compound that belongs to the class of acetamidines. It is characterized by the presence of an adamantyl group attached to the nitrogen atom of the acetamidine moiety, along with a mercapto group and a hydrochloride counterion
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common synthetic route involves the cyclocondensation of adamantyl-containing carbonyl compounds with nitrogen-containing compounds such as urea, thiourea, guanidine, and acetamidine. This method typically involves refluxing the reactants in a suitable solvent, such as toluene, with the simultaneous removal of water.
Direct Adamantylation: Another approach is the direct adamantylation of cyclic nucleic bases, which involves reacting adamantyl-containing aldehydes or ketones with nitrogen-containing bases.
Industrial Production Methods: The industrial production of this compound often involves scaling up the cyclocondensation method, optimizing reaction conditions to achieve higher yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions involving the mercapto group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the mercapto group.
Major Products Formed:
Oxidation products: Adamantyl-containing oxo derivatives.
Reduction products: Reduced forms of the compound.
Substitution products: Derivatives with different substituents replacing the mercapto group.
Scientific Research Applications
Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including heterocyclic compounds and pharmaceutical intermediates.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique structural features make it valuable in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The mercapto group plays a crucial role in redox reactions, contributing to the compound's antioxidant properties.
Comparison with Similar Compounds
Acetamidinium Chloride: A related compound that is often used as a starting material for synthesizing various acetamidinium salts.
Adamantane Derivatives:
Uniqueness: Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride stands out due to its combination of the adamantyl group and the mercapto group, which provides unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
40284-08-0 |
|---|---|
Molecular Formula |
C12H21ClN2S |
Molecular Weight |
260.83 g/mol |
IUPAC Name |
N'-(2-adamantyl)-2-sulfanylethanimidamide;hydrochloride |
InChI |
InChI=1S/C12H20N2S.ClH/c13-11(6-15)14-12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-10,12,15H,1-6H2,(H2,13,14);1H |
InChI Key |
HENARLBIUBUVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=C(CS)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



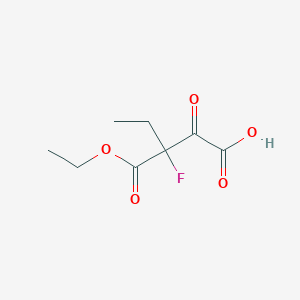

![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)

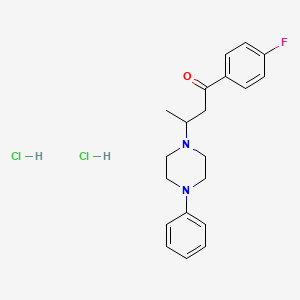
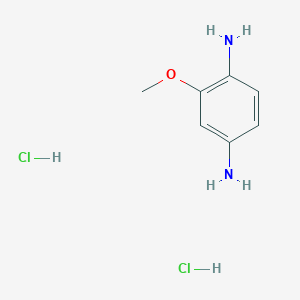

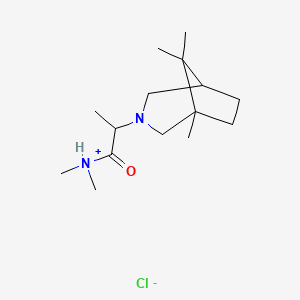
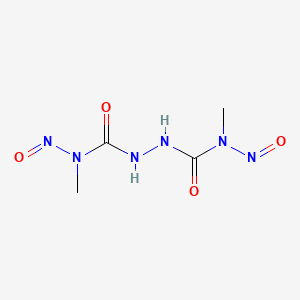
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
